Ono-AE3-237
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ONO-AE3-237 is a potent, selective, and orally active prostaglandin d2 receptor antagonist
Applications De Recherche Scientifique
Inhibition of Myeloid Derived Suppressor Cells and Glioma Growth
Ono-AE3-237 has been shown to inhibit Myeloid Derived Suppressor Cells (MDSCs) and effectively reduce glioma growth. This compound acts as an antagonist of the prostaglandin E (EP)-4 receptor, a key regulator in the cyclooxygenase (COX)-2 pathway which is associated with prostaglandin synthesis. Studies have demonstrated that treatment with Ono-AE3-237 in mice bearing gliomas led to a significant reduction in tumor growth and MDSC activity. This indicates a potential application of Ono-AE3-237 in glioma treatment to suppress Ly6C+ MDSCs and enhance anti-tumor immunity (Kohanbash et al., 2014).
Impacts on Bone Metastasis from Prostate Cancer
Ono-AE3-237 has been studied for its effects on bone metastasis formation from prostate cancer in mice. It appears to inhibit the formation of bone metastases, suggesting its therapeutic potential in preventing or treating metastasis in prostate cancer. The mechanism involves the antagonism of the EP4 receptor, which is implicated in cancer progression and metastasis formation (Song Xu et al., 2014).
Inhibition of Myeloid-Derived Suppressor Cells in Additional Glioma Models
Further research on Ono-AE3-237's impact on glioma models confirms its role in inhibiting myeloid-derived suppressor cells and reducing glioma growth. This includes studies on additional murine glioma models, reinforcing its potential as a treatment option to suppress immune suppression by MDSCs in the tumor environment and enhance anti-tumor immunity (Kohanbash et al., 2014).
Role in Peritoneal Dialysis-Associated Peritoneal Fibrosis
In the context of peritoneal dialysis, Ono-AE3-237 has been studied for its role in ameliorating peritoneal fibrosis. By acting as an antagonist of the PGE2 receptor 4 (EP4), it inhibits inflammatory responses and the development of peritoneal fibrosis, suggesting a therapeutic benefit for patients undergoing peritoneal dialysis (Qimei Luo et al., 2022).
Propriétés
Nom du produit |
Ono-AE3-237 |
---|---|
Formule moléculaire |
Chemical Formula |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
[1-(4-{[(2S)-4,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methoxy}benzoyl)-2-methyl-1H-indol-4-yl]acetic acid |
InChI |
InChI=1S/C29H28N2O5/c1-18-7-12-27-26(13-18)30(3)16-23(36-27)17-35-22-10-8-20(9-11-22)29(34)31-19(2)14-24-21(15-28(32)33)5-4-6-25(24)31/h4-14,23H,15-17H2,1-3H3,(H,32,33)/t23-/m0/s1 |
Clé InChI |
PDLHJVXUGHZZQP-QHCPKHFHSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)O[C@@H](CN2C)COC3=CC=C(C=C3)C(=O)N4C(=CC5=C(C=CC=C54)CC(=O)O)C |
SMILES |
O=C(O)CC1=CC=CC2=C1C=C(C)N2C(C3=CC=C(OC[C@H]4OC5=CC=C(C)C=C5N(C)C4)C=C3)=O |
SMILES canonique |
CC1=CC2=C(C=C1)OC(CN2C)COC3=CC=C(C=C3)C(=O)N4C(=CC5=C(C=CC=C54)CC(=O)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ONO-AE3-237; ONO AE3 237; ONOAE3237 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.